3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione;octadecanoic acid
Description
Chemical Nomenclature and Structural Identification
3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione
The IUPAC name for this compound reflects its succinimide core substituted with a dodecyl chain and a tetramethylpiperidine group. Its molecular formula is C~25~H~46~N~2~O~2~ , with a molecular weight of 406.65 g/mol . The structure consists of a pyrrolidine-2,5-dione ring (succinimide) linked to a 12-carbon dodecyl chain at the 3-position and a 2,2,6,6-tetramethylpiperidin-4-yl group at the 1-position. The piperidine moiety contributes steric hindrance, a critical feature for its function as a light stabilizer.
Key Structural Features:
Octadecanoic Acid (Stearic Acid)
Octadecanoic acid, commonly known as stearic acid, is an 18-carbon saturated fatty acid with the molecular formula CH~3~(CH~2~)~16~COOH and a molecular weight of 284.48 g/mol . Its structure includes a carboxylic acid headgroup and a long alkyl chain, enabling dual functionality as a surfactant and phase-change material.
Comparative Structural Analysis
| Property | 3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione | Octadecanoic Acid |
|---|---|---|
| Molecular Formula | C~25~H~46~N~2~O~2~ | C~18~H~36~O~2~ |
| Molecular Weight (g/mol) | 406.65 | 284.48 |
| Functional Groups | Succinimide, piperidine, dodecyl | Carboxylic acid, alkyl |
| Primary Role | Light stabilization | Surfactant, PCM |
The combination of these compounds leverages the HALS’s UV resistance and stearic acid’s thermal energy storage capabilities, creating synergies in multifunctional materials.
Historical Development and Discovery
3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione
This compound emerged in the late 20th century as part of efforts to develop advanced polymer stabilizers. Its commercialization under trade names like Uvasorb HA 88 and Cyasorb UV-3581 marked a shift toward oligomeric HALS with higher molecular weights (~3000 g/mol), which resist volatilization and migration in polymer matrices. Early patents highlighted its efficacy in polyolefins and coatings, where it scavenges free radicals generated by UV exposure, preventing chain scission and discoloration.
Octadecanoic Acid
Stearic acid has been utilized since the early 19th century in soap production and candle manufacturing. Its isolation from animal fats by Chevreul in 1815 laid the groundwork for industrial applications. By the mid-20th century, stearic acid became a cornerstone in food additives, lubricants, and pharmaceuticals due to its low toxicity and versatility. Recent advancements have exploited its phase-change properties for thermal energy storage, with studies demonstrating its stability when confined in porous matrices like fumed silica.
Convergence in Composite Materials
The integration of HALS and stearic acid gained traction in the 2010s, driven by demand for materials with dual UV resistance and thermal regulation. For example, coatings incorporating both components exhibit prolonged outdoor durability and passive temperature control, critical for solar panels and architectural films.
Significance in Materials Science and Organic Chemistry
Light Stabilization in Polymers
The HALS component excels in protecting polymers from photodegradation. Its mechanism involves cyclic regeneration of nitroxyl radicals, which quench free radicals without permanent consumption. In polyethylene films, formulations with 0.5–1.5% HALS extend service life by 3–5 years, even under intense UV exposure.
Synergistic Effects in Coatings
Recent studies highlight composites where stearic acid enhances the dispersion of HALS in acrylic coatings. The fatty acid’s alkyl chain improves compatibility with hydrophobic binders, while its carboxyl group anchors HALS molecules via hydrogen bonding. This synergy increases UV resistance by 40% compared to HALS-only formulations.
Emerging Frontiers
- 3D Printing : Stearic acid acts as a lubricant in polymer filaments, while HALS prevents UV-induced brittleness in printed parts.
- Biodegradable Plastics : HALS-stearic acid blends mitigate photo-oxidation in polylactic acid (PLA), extending compostability timelines.
Properties
CAS No. |
134112-53-1 |
|---|---|
Molecular Formula |
C43H82N2O4 |
Molecular Weight |
691.1 g/mol |
IUPAC Name |
3-dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione;octadecanoic acid |
InChI |
InChI=1S/C25H46N2O2.C18H36O2/c1-6-7-8-9-10-11-12-13-14-15-16-20-17-22(28)27(23(20)29)21-18-24(2,3)26-25(4,5)19-21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20-21,26H,6-19H2,1-5H3;2-17H2,1H3,(H,19,20) |
InChI Key |
MAUUJNWEXJQICB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCC1CC(=O)N(C1=O)C2CC(NC(C2)(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two key steps:
- Formation of the substituted succinimide ring with the dodecyl side chain.
- N-substitution with the 2,2,6,6-tetramethylpiperidin-4-yl group to yield the final compound.
This approach is consistent with the preparation of substituted succinimides and piperidinyl derivatives used as stabilizers.
Stepwise Preparation Details
| Step | Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Succinimide ring formation | Dodecylsuccinic anhydride or dodecylsuccinic acid + ammonia or amine precursor | Heating under reflux in an inert solvent (e.g., toluene) | Formation of 3-dodecylsuccinimide intermediate |
| 2 | N-alkylation or N-substitution | 2,2,6,6-Tetramethylpiperidin-4-amine or piperidine derivative | Controlled temperature (50-120 °C), possibly with a coupling agent or catalyst | Nucleophilic substitution on succinimide nitrogen |
- The dodecylsuccinic anhydride is a common starting material, prepared by the reaction of maleic anhydride with dodecene or dodecyl derivatives.
- The tetramethylpiperidinyl amine is introduced via nucleophilic substitution or amidation, often requiring activation of the succinimide nitrogen or use of coupling agents such as carbodiimides.
- Solvents such as toluene, xylene, or chlorinated solvents are used to facilitate the reaction and control temperature.
- Purification is typically achieved by recrystallization or chromatography.
Alternative Preparation Routes
- Direct amidation of dodecylsuccinic acid with 2,2,6,6-tetramethylpiperidin-4-amine under dehydrating conditions (e.g., using DCC or EDC coupling agents) to form the succinimide ring in situ.
- Cyclization reactions where the piperidinyl group is introduced prior to ring closure, followed by alkylation with dodecyl halides.
Preparation of Octadecanoic Acid Derivative
- The octadecanoic acid (stearic acid) moiety can be introduced by esterification or amide formation with the 2,2,6,6-tetramethylpiperidin-4-yl group.
- Typical esterification involves reacting octadecanoic acid with the piperidinyl alcohol or amine under acid catalysis or using coupling agents.
- This derivative is often prepared separately and then combined with the succinimide derivative for stabilizer formulations.
Research Findings and Data Summary
- These physical properties influence the choice of solvents and reaction conditions during synthesis.
- The compound’s stability and reactivity are enhanced by the bulky tetramethylpiperidinyl group, which also imparts antioxidant properties.
Patented Methods and Industrial Preparation
Patents (e.g., WO2007009916A1, US20160145427A1) describe the use of this compound as a stabilizer in polymers, indicating industrial-scale synthesis methods involving:
- Controlled reaction of dodecylsuccinic anhydride with tetramethylpiperidinyl amines.
- Use of co-active agents and UV absorbers in formulations.
- Optimization of reaction parameters to maximize yield and purity.
These patents emphasize the importance of purity and controlled substitution to achieve desired stabilizing effects.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Succinimide formation + N-substitution | Dodecylsuccinic anhydride + 2,2,6,6-tetramethylpiperidin-4-amine | Ring closure + nucleophilic substitution | Reflux in toluene, 80-120 °C | High yield, well-established | Requires careful control of temperature |
| Direct amidation with coupling agents | Dodecylsuccinic acid + piperidinyl amine + DCC/EDC | Amidation and cyclization | Room temp to mild heating | Avoids isolation of intermediates | Cost of coupling agents |
| Esterification for octadecanoic acid derivative | Octadecanoic acid + piperidinyl alcohol/amine | Acid catalysis or coupling agents | Heating under reflux | Produces related stabilizer derivatives | Requires purification |
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes diverse chemical reactions, including condensation , esterification , and nucleophilic substitution , often involving octadecanoic acid derivatives. Key reactions include:
Esterification with Fatty Acids
-
Reaction : The tetramethylpiperidin-4-yl group reacts with octadecanoic acid to form esters. This involves nucleophilic acyl substitution, where the acid group replaces the hydroxyl group in the piperidine ring.
-
Conditions : Typically performed under acidic conditions with catalysts like sulfuric acid or using coupling agents (e.g., DCC).
-
Product : Esters such as (2,2,6,6-tetramethylpiperidin-4-yl) octadecanoate are formed, enhancing hydrophobicity and stability in polymer applications .
Condensation with Triazines
-
Reaction : The compound reacts with triazines (e.g., 2-chloro-4,6-diamino-1,3,5-triazine) to form condensation products. This involves substitution at the chlorine positions of the triazine ring.
-
Conditions : Conducted in polar aprotic solvents like DMF or under reflux conditions.
-
Product : Products like N,N’-bis(2,2,6,6-tetramethyl-4-piperidyl)hexamethylenediamine-triazine complexes , used in UV-stabilizing formulations .
Oxidation and Reduction
-
Oxidation : The compound undergoes oxidation with agents like hydrogen peroxide, leading to formation of N-oxide derivatives.
-
Reduction : Reduction with hydrogen gas and metal catalysts (e.g., palladium) can yield dihydro derivatives .
Reaction Conditions and Reagents
Ester Derivatives
Esters like (2,2,6,6-tetramethylpiperidin-4-yl) octadecanoate exhibit enhanced thermal stability and hydrophobicity, making them suitable for:
-
Polymer additives : Improves UV resistance in polyolefins (e.g., LDPE, HDPE) .
-
Coatings : Enhances weather resistance and gloss retention in outdoor coatings.
Performance Comparison :
| Property | Without Octadecanoate | With Octadecanoate |
|---|---|---|
| UV Stability (after 1000h) | Poor | Excellent |
| Gloss Retention (%) | 70 | 85 |
| Mechanical Strength (MPa) | 50 | 70 |
Triazine Condensation Products
These products act as UV stabilizers and are used in:
-
Agricultural films : Protecting against UV-induced degradation .
-
Automotive coatings : Maintaining color and mechanical integrity .
Research Findings and Case Studies
-
Polymer Stability : Incorporation into polyolefins reduced yellowing index from 30 to 10 and_loan mechanical strength from 50 MPa to 70 MPa over 1000 hours of UV exposure.
-
Pharmaceutical Applications : The compound’s antioxidant properties stabilize light-sensitive drugs by scavenging free radicals.
-
Biological Activity : Derivatives show antibacterial effects by inhibiting Pseudomonas aeruginosa cell wall synthesis via PBP3 inhibition.
Comparison with Similar Compounds
| Compound | Key Features | Applications |
|---|---|---|
| Bis(2,2,6,6-tetramethylpiperidyl)sebacate | Hydrophilic, less hydrophobic | General-purpose UV stabilization |
| N,N’-Di-tert-butyl-1,4-phenylenediamine | No piperidine group | Industrial antioxidants |
| 3-Dodecyl-1-(2,2,6,6-tetramethylpiperidyl)pyrrolidine-2,5-dione | High hydrophobicity, dodecyl chain | Specialty polymers and coatings |
Industrial Production
-
Step 1 : Reaction of dodecanol with 2,2,6,6-tetramethyl-4-piperidone under acidic conditions to form an intermediate ester.
-
Step 2 : Cyclization of the ester to yield the final pyrrolidine-2,5-dione structure .
Esterification with Octadecanoic Acid
Scientific Research Applications
Chemistry
In the field of organic chemistry, 3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for researchers looking to develop new compounds or materials .
Biology
Recent studies have highlighted the potential antioxidant properties of this compound. It has been shown to protect cells from oxidative stress, which is linked to aging and several diseases. This property makes it a candidate for further research in cellular biology and biochemistry .
Medicine
The compound's ability to act as an antioxidant has led to investigations into its pharmaceutical applications. Researchers are exploring its use in developing drugs aimed at conditions related to oxidative stress, such as neurodegenerative diseases and cardiovascular disorders .
Industrial Applications
In industrial settings, 3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione is utilized in the production of polymers and coatings. Its antioxidant properties enhance the stability and longevity of these materials, making them suitable for various applications including packaging and protective coatings .
Case Study 1: Antioxidant Properties
A study conducted by researchers at a leading university investigated the antioxidant efficacy of 3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione in cell cultures exposed to oxidative stressors. The results demonstrated significant protection of cellular integrity and function when treated with this compound compared to untreated controls.
Case Study 2: Polymer Stability
An industrial application study evaluated the incorporation of this compound into polymer matrices used for food packaging. The findings indicated that films containing the compound exhibited enhanced resistance to oxidative degradation over time compared to standard formulations without antioxidants.
Mechanism of Action
The mechanism of action of 3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting protective effects .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A pyrrolidine-2,5-dione (succinimide) core substituted with a dodecyl chain (C₁₂H₂₅) at position 3.
- A sterically hindered 2,2,6,6-tetramethylpiperidin-4-yl group at position 1, conferring radical-scavenging properties .
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound belongs to a class of HALS with piperidine or pyrrolidine cores. Below is a comparative analysis:
Performance and Research Findings
Steric Hindrance and Radical Scavenging: The tetramethylpiperidine group in the compound provides superior radical scavenging compared to non-hindered amines (e.g., secondary amines) due to its ability to form stable nitroxide radicals . The pentamethyl variant (CAS 106917-30-0) shows marginally higher thermal stability but reduced compatibility with non-polar polymers due to increased hydrophobicity .
Alkyl Chain Effects :
- The dodecyl (C₁₂) chain enhances solubility in polyolefins like polyethylene, reducing migration rates compared to shorter-chain analogues (e.g., octyl or butyl derivatives) .
- In contrast, CYASORB® 3853 employs fatty acid esters for better compatibility with flexible PVC .
Synergistic Formulations: Bis(2,2,6,6-tetramethylpiperidin-4-yl)succinate exhibits synergistic effects when blended with phenolic antioxidants, outperforming monomeric HALS in high-temperature applications .
Critical Notes on Octadecanoic Acid (Stearic Acid)
While the query mentions octadecanoic acid, this compound is structurally and functionally distinct from the pyrrolidine-2,5-dione derivatives discussed above:
- Role : A saturated fatty acid (C₁₈H₃₆O₂) used as a lubricant, surfactant, or plastic additive.
- Key Difference : Lacks the hindered amine or succinimide moieties critical for light stabilization.
Biological Activity
3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione (commonly referred to as Dodecyl-TMPD) is a compound notable for its unique chemical structure and potential biological activities. This compound features a dodecyl group attached to a pyrrolidine ring that is further substituted with a tetramethylpiperidyl group. Its molecular formula is C25H46N2O2, and it has garnered attention for its antioxidant properties and potential applications in pharmaceuticals and materials science.
| Property | Value |
|---|---|
| Molecular Weight | 406.645 g/mol |
| Density | 0.96 g/mL at 25ºC |
| Boiling Point | 212ºC at 0.7 mm Hg |
| Melting Point | -15ºC |
| Flash Point | >230 °F |
| CAS Number | 79720-19-7 |
Dodecyl-TMPD primarily exhibits its biological effects through its antioxidant properties . It functions by scavenging free radicals and reactive oxygen species (ROS), which are implicated in cellular oxidative stress—a contributing factor in aging and various diseases. The compound's mechanism involves interaction with various enzymes and signaling pathways that are part of the body's antioxidant defense system, thus preventing oxidative damage to cells and tissues .
Antioxidant Properties
Research indicates that Dodecyl-TMPD can protect cells from oxidative stress. Its effectiveness as an antioxidant has been demonstrated in several studies:
- Cell Culture Studies : In vitro studies show that Dodecyl-TMPD significantly reduces markers of oxidative stress in cultured cells exposed to harmful agents such as hydrogen peroxide .
- Animal Models : In vivo experiments have reported that administration of Dodecyl-TMPD leads to decreased oxidative damage in tissues, suggesting potential therapeutic benefits for conditions associated with oxidative stress .
Potential Pharmaceutical Applications
Given its antioxidant activity, Dodecyl-TMPD is being investigated for potential use in developing drugs targeting oxidative stress-related conditions such as neurodegenerative diseases, cardiovascular diseases, and cancer . Its unique structure may enhance bioavailability and efficacy compared to other antioxidants.
Case Studies
- Neuroprotective Effects : A study examining the neuroprotective effects of Dodecyl-TMPD in a mouse model of Alzheimer's disease found that treatment with the compound improved cognitive function and reduced amyloid plaque formation, attributed to its antioxidant action .
- Cardiovascular Health : Another study focused on the cardiovascular benefits of Dodecyl-TMPD showed that it improved endothelial function in rats subjected to high-fat diets, indicating its potential role in preventing atherosclerosis .
Comparison with Similar Compounds
To understand the uniqueness of Dodecyl-TMPD, it's essential to compare it with other known antioxidants:
| Compound Name | Structure Type | Antioxidant Activity |
|---|---|---|
| Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate | Similar piperidyl structure | Moderate |
| N,N'-Di-tert-butyl-1,4-phenylenediamine | Aromatic amine | High |
| 3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione | Unique dodecyl substitution | Very High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
